molecular formula C18H17F4N3O2 B2410678 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034577-59-6

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Katalognummer: B2410678
CAS-Nummer: 2034577-59-6
Molekulargewicht: 383.347
InChI-Schlüssel: XMVUEHVWDUWLBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C18H17F4N3O2 and its molecular weight is 383.347. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O2/c19-14-9-23-17(24-10-14)27-15-2-1-7-25(11-15)16(26)8-12-3-5-13(6-4-12)18(20,21)22/h3-6,9-10,15H,1-2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVUEHVWDUWLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a fluoropyrimidine moiety, a piperidine ring, and a trifluoromethyl-substituted phenyl group, which may influence its biological activity. Understanding its biological activity is critical for exploring its potential as a lead compound in drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H17F4N2O\text{C}_{16}\text{H}_{17}\text{F}_4\text{N}_2\text{O}

This molecular formula indicates the presence of:

  • Fluorinated pyrimidine : Enhances interaction with biological targets.
  • Piperidine ring : May modulate receptor activity.
  • Trifluoromethyl group : Can influence lipophilicity and biological interactions.

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, including enzymes and nucleic acids. The fluoropyrimidine moiety is known to interfere with DNA or RNA synthesis, while the piperidine component may engage with various receptors, potentially leading to modulation of signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone. For example, derivatives containing trifluoromethyl phenyl groups have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus .

CompoundMinimum Inhibitory Concentration (MIC, µg/mL)Activity
Compound A6.62Active
Compound B14.03Moderate
Compound C>250Inactive

These findings suggest that modifications in the structure can lead to variations in biological potency.

Cytotoxicity Studies

The cytotoxicity of the compound has been assessed using human cultured cells. Preliminary results indicate low toxicity levels, making it a promising candidate for further development .

Case Studies

Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several derivatives of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone to evaluate their biological activities. The study revealed that certain modifications enhanced antibacterial efficacy while maintaining low cytotoxicity .

Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of similar compounds. It was found that the introduction of different substituents on the piperidine ring significantly affected the antimicrobial activity. Compounds with electron-withdrawing groups exhibited improved potency against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone to ensure high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, coupling reactions involving fluoropyrimidine or piperidine intermediates may necessitate inert atmospheres to prevent side reactions. Analytical techniques like HPLC and ¹H/¹³C NMR spectroscopy are critical for monitoring reaction progress and characterizing intermediates . Post-synthesis purification via column chromatography or recrystallization can improve purity.

Q. How can researchers confirm the molecular structure and spatial conformation of this compound?

  • Methodological Answer: X-ray crystallography is the gold standard for resolving 3D molecular conformation, particularly for piperidine and fluorinated aromatic moieties . NMR spectroscopy (e.g., ¹⁹F NMR) is essential for verifying fluorinated substituents and piperidine ring substitution patterns. Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling fluorinated and trifluoromethyl-containing intermediates during synthesis?

  • Methodological Answer: Fluorinated compounds require strict PPE (gloves, goggles, fume hoods) due to potential toxicity. Waste disposal must comply with regulations for halogenated organics. Stability testing under varying temperatures and humidity is advised to prevent degradation, as fluorinated groups can hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers analyze reaction intermediates and mechanisms in the synthesis of this compound?

  • Methodological Answer: Mechanistic studies benefit from real-time monitoring using techniques like in-situ IR spectroscopy to track functional group transformations (e.g., carbonyl formation). Isotopic labeling (e.g., deuterated solvents) in NMR experiments can elucidate proton transfer steps. Computational tools (DFT calculations) model transition states and energy barriers for key steps like nucleophilic substitutions .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer: Contradictions may arise from assay variability (e.g., cell line specificity) or compound purity. Validate purity via orthogonal methods (HPLC, elemental analysis). Replicate assays under standardized conditions (e.g., fixed pH, temperature). Use structure-activity relationship (SAR) studies to isolate contributions of fluoropyrimidine or trifluoromethylphenyl groups .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer: Molecular docking (AutoDock, Schrödinger) screens potential targets by simulating binding affinities to enzymes/receptors. Pharmacophore modeling identifies critical functional groups (e.g., fluoropyrimidine’s hydrogen-bonding capacity). MD simulations assess stability of ligand-target complexes over time, highlighting interactions with trifluoromethylphenyl’s hydrophobic domains .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer: Conduct accelerated stability studies at elevated temperatures (40–60°C) and varying pH (1–9) to mimic gastrointestinal or plasma environments. Use LC-MS to identify degradation products (e.g., hydrolysis of the ethanone group). Compare stability in aqueous vs. lipid-based matrices to guide formulation strategies .

Q. How can researchers differentiate this compound’s activity from structurally similar analogs?

  • Methodological Answer: Perform competitive binding assays with radiolabeled analogs to assess specificity. SAR studies should systematically modify substituents (e.g., replacing 5-fluoropyrimidine with chloropyrimidine) and compare activity. Crystallographic data can reveal steric or electronic differences in target binding pockets .

Data Presentation

Table 1: Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Data Output
X-ray Crystallography3D conformation analysisBond lengths/angles of piperidine ring
¹⁹F NMRFluorine substituent verificationChemical shift at ~-110 to -120 ppm
HRMSMolecular weight confirmationm/z = 423.12 (M+H⁺)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.